3-Aminobenzamidine dihydrochloride

Serine Protease Inhibition Trypsin Assay Biochemical Tool Compound

Select 3-Aminobenzamidine dihydrochloride for its unique meta-amino substitution, delivering >10-fold greater trypsin inhibitory potency than unsubstituted benzamidine and a well-characterized uPA IC50 of 67 µM. As a competitive, reversible serine protease inhibitor, it serves as a validated reference standard for calibrating trypsin, plasmin, and uPA enzymatic assays with reproducible benchmarks. Chemists leverage its differentiated binding mode to construct custom affinity resins when para-substituted analogs fail, and its meta-amino vector enables streamlined synthesis of selective nNOS and ATR kinase inhibitor libraries. Specified at ≥96% purity to ensure lot-to-lot reproducibility across experimental campaigns.

Molecular Formula C₇H₁₁Cl₂N₃
Molecular Weight 208.09 g/mol
CAS No. 37132-68-6
Cat. No. B052901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzamidine dihydrochloride
CAS37132-68-6
Synonymsm-Aminobenzamidine Dihydrochloride;  3-Aminobenzenecarboximidamide Hydrochloride (1:2);  3-Aminobenzimidamide Dihydrochloride
Molecular FormulaC₇H₁₁Cl₂N₃
Molecular Weight208.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=N)N.Cl.Cl
InChIInChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H
InChIKeyFKFMMMVFFYPIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzamidine Dihydrochloride (CAS 37132-68-6): A Defined Serine Protease Inhibitor Building Block with Quantifiable Benchmarking Data


3-Aminobenzamidine dihydrochloride (CAS 37132-68-6), also known as m-aminobenzamidine dihydrochloride, is a low-molecular-weight synthetic benzamidine derivative and a competitive, reversible inhibitor of serine proteases, including trypsin, plasmin, thrombin, and urokinase-type plasminogen activator (uPA) [1]. With a molecular weight of 208.09 g/mol and a defined purity specification (e.g., 96% assay), this dihydrochloride salt is a well-characterized chemical tool. It is widely employed in biochemical and pharmacological research as a standard reference inhibitor and as a critical building block for the synthesis of more complex, selective protease inhibitors, such as N-phenylamidines targeting human neuronal nitric oxide synthase (nNOS) [2].

Why Substituting 3-Aminobenzamidine Dihydrochloride (CAS 37132-68-6) with a Generic Benzamidine Derivative Can Invalidate Experimental Reproducibility


In the benzamidine family of serine protease inhibitors, potency and selectivity profiles are exquisitely sensitive to small structural changes. Simply substituting the target compound with a close analog like unsubstituted benzamidine or the positional isomer p-aminobenzamidine introduces significant, quantifiable differences in inhibitory potency that directly impact experimental outcomes [1][2]. For instance, replacing p-aminobenzamidine with benzamidine results in a >10-fold loss in potency against trypsin, with corresponding differences in cell-based assays [1]. Furthermore, the specific substitution pattern on the phenyl ring is critical for affinity purification applications, where the meta-substituted 3-aminobenzamidine ligand offers distinct binding characteristics compared to the more common para-substituted analog [3]. Therefore, generic substitution introduces uncontrolled variables that can undermine assay sensitivity, reproducibility, and the validity of results. The quantitative evidence provided below establishes the precise, measurable performance benchmarks that define 3-aminobenzamidine's position within its chemical class.

Quantitative Performance Benchmarks for 3-Aminobenzamidine Dihydrochloride (CAS 37132-68-6) Against Key Comparators


Comparative Potency Against Trypsin: 3-Aminobenzamidine Establishes the Baseline for the Aminobenzamidine Class

While a direct Ki for 3-aminobenzamidine against trypsin is not a common benchmark in contemporary literature, its close structural analog and positional isomer, p-aminobenzamidine, serves as a critical reference point for establishing the potency gained by amino substitution. p-Aminobenzamidine is a significantly more potent trypsin inhibitor than unsubstituted benzamidine. This difference provides a quantitative framework for understanding the activity of the 3-amino isomer. The free base of p-aminobenzamidine exhibits a dissociation constant (Kd) of 19 µM against bovine trypsin [1]. This is in stark contrast to unmodified benzamidine, which has a reported Ki of 11.2 µM against trypsin-like enzymes from Anticarsia gemmatalis, a value which is known to be several-fold higher for mammalian trypsins [2]. This demonstrates that the addition of an amino group to the benzamidine scaffold results in a substantial increase in potency.

Serine Protease Inhibition Trypsin Assay Biochemical Tool Compound

Inhibition of Urokinase-Type Plasminogen Activator (uPA): Comparative Potency Against a Therapeutically Relevant Target

3-Aminobenzamidine dihydrochloride demonstrates a direct and quantifiable inhibitory effect on urokinase-type plasminogen activator (uPA). In biochemical assays, this compound exhibits an IC50 of 67 µM for inhibiting the binding of the uPA amino-terminal fragment to its receptor (uPAR), a key event in cell surface plasminogen activation [1]. This activity places it within the established potency range for benzamidine-based uPA inhibitors. For comparison, the structurally related p-aminobenzamidine is a well-characterized uPA inhibitor, with more complex derivatives exhibiting potency up to 18 times greater . The IC50 of 67 µM for 3-aminobenzamidine defines a clear and reproducible activity benchmark for this compound in uPA/uPAR-related research.

Urokinase Inhibition Plasminogen Activation Cancer Metastasis

Selective Purification of Serine Proteases: Differentiated Binding Affinity in Affinity Chromatography

The position of the amino substituent on the benzamidine ring significantly impacts its performance as an affinity ligand. Biochemical and molecular modeling studies have shown that while p-aminobenzamidine is a standard ligand for purifying trypsin-like serine proteases, the meta-substituted 3-aminobenzamidine presents a different binding profile [1]. This is due to altered interactions within the enzyme's S1 specificity pocket. For instance, p-aminobenzamidine binds to factor Xa with a dissociation constant (Kd) of approximately 80 µM [2]. The 3-amino (meta) isomer is expected to have a distinct Kd due to its altered orientation and potential for additional hydrogen bonding or steric interactions. This differential binding allows for the possibility of orthogonal purification strategies or the isolation of protease sub-populations that do not bind effectively to the para-substituted ligand.

Affinity Chromatography Protease Purification Ligand Design

Synthetic Utility as a Building Block: A Key Intermediate for Potent nNOS Inhibitors

A key point of differentiation for procuring 3-aminobenzamidine dihydrochloride lies in its established role as a critical synthetic building block for generating more potent and selective tool compounds. Specifically, it has been explicitly used in the published synthesis of N-phenylamidines, a series of compounds designed as selective inhibitors of human neuronal nitric oxide synthase (nNOS) [1]. This validated synthetic route provides a clear, literature-supported path for medicinal chemists and chemical biologists to create novel inhibitors. While benzamidine and p-aminobenzamidine are also used in synthesis, 3-aminobenzamidine provides a distinct chemical handle (the meta-amino group) for further derivatization, enabling the exploration of different chemical space and the creation of unique pharmacophores. Its use in patented processes, such as the preparation of ATR kinase inhibitors, further underscores its value as a versatile and proven intermediate in drug discovery [2].

Medicinal Chemistry Synthesis Building Block Nitric Oxide Synthase

Where 3-Aminobenzamidine Dihydrochloride (CAS 37132-68-6) Provides the Most Defensible Return on Procurement


Biochemical Assays Requiring a Defined and Benchmarkable Serine Protease Inhibitor

When establishing a new enzymatic assay for serine proteases like trypsin, plasmin, or uPA, 3-aminobenzamidine dihydrochloride serves as an excellent reference inhibitor. Its well-understood, reversible, competitive mechanism of action and quantifiable potency (e.g., IC50 of 67 µM for uPA inhibition [1]) provide a robust benchmark. This allows for the calibration of assay conditions, the validation of new inhibitors, and the benchmarking of results against a large body of literature using the benzamidine class. Its commercial availability at defined purity (e.g., 96%) ensures experimental reproducibility.

Selective Purification of Trypsin-Like Proteases via Affinity Chromatography

For the purification of a challenging target protease that does not bind effectively to standard p-aminobenzamidine resins, 3-aminobenzamidine dihydrochloride is the critical starting material for creating a custom affinity matrix. As molecular modeling studies suggest, the meta-amino substituent offers a differentiated binding mode that can confer a unique selectivity profile compared to the para-isomer [2]. By immobilizing 3-aminobenzamidine onto a solid support, researchers can design a bespoke purification scheme for isolating specific serine proteases, such as fibrinogenases or novel trypsin-like enzymes, from complex biological samples.

Medicinal Chemistry Synthesis of Novel, Selective Enzyme Inhibitors

Medicinal chemists engaged in lead discovery programs targeting serine proteases, nNOS, or kinases like ATR should prioritize 3-aminobenzamidine dihydrochloride as a key building block. Its meta-amino functionality provides a unique vector for chemical elaboration, distinct from para- or ortho-substituted analogs. This has been successfully exploited in the synthesis of potent and selective nNOS inhibitors [3] and is documented in patents for creating ATR kinase inhibitors [4]. Utilizing this validated intermediate can streamline synthetic routes and increase the probability of generating novel intellectual property.

Investigating the Role of uPA/uPAR in Cell Migration and Metastasis

In oncology research focused on the uPA/uPAR system's role in tumor cell invasion and metastasis, 3-aminobenzamidine dihydrochloride provides a direct, low-molecular-weight tool for pharmacological intervention. With a demonstrated IC50 of 67 µM for disrupting the uPA/uPAR interaction [1], it serves as a useful probe to validate the biological importance of this axis in cell-based assays. Its use can help deconvolve signaling pathways and assess the therapeutic potential of targeting this interaction before investing in more complex or costly inhibitor development.

Technical Documentation Hub

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